molecular formula C13H13NO4 B11524084 (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one

Cat. No.: B11524084
M. Wt: 247.25 g/mol
InChI Key: ZSHXQZPBRSMZCW-FLIBITNWSA-N
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Description

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one is a chemical compound characterized by its unique structure, which includes a morpholinone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one typically involves the condensation of 4-methoxybenzaldehyde with morpholin-2-one under specific conditions. One common method includes the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one is unique due to its combination of a morpholinone ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one

InChI

InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)12(15)8-11-13(16)18-7-6-14-11/h2-5,8,14H,6-7H2,1H3/b11-8-

InChI Key

ZSHXQZPBRSMZCW-FLIBITNWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)OCCN2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C(=O)OCCN2

Origin of Product

United States

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